molecular formula C13H15FN2O2 B12285087 Tert-butyl 4-cyano-2-fluorobenzylcarbamate

Tert-butyl 4-cyano-2-fluorobenzylcarbamate

Cat. No.: B12285087
M. Wt: 250.27 g/mol
InChI Key: JDVJCRATZRUZNA-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-2-fluorobenzylcarbamate is a chemical compound with the molecular formula C13H15FN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a benzylcarbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-2-fluorobenzylcarbamate typically involves the reaction of 4-cyano-2-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product. The industrial methods also incorporate purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-2-fluorobenzylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyano or fluorine groups are replaced by other substituents.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound. In substitution reactions, the products are substituted benzylcarbamates .

Scientific Research Applications

Tert-butyl 4-cyano-2-fluorobenzylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-2-fluorobenzylcarbamate involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-cyano-3-fluorobenzylcarbamate
  • Tert-butyl 4-cyano-2-chlorobenzylcarbamate
  • Tert-butyl 4-cyano-2-bromobenzylcarbamate

Uniqueness

Tert-butyl 4-cyano-2-fluorobenzylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs with different halogen atoms .

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

tert-butyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17)

InChI Key

JDVJCRATZRUZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

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